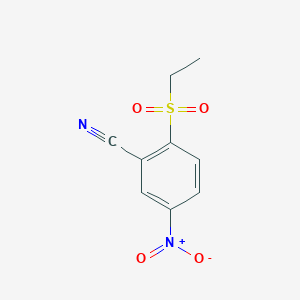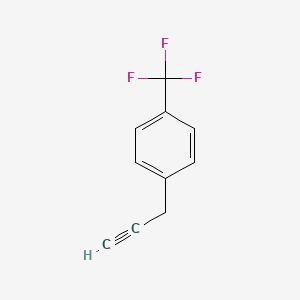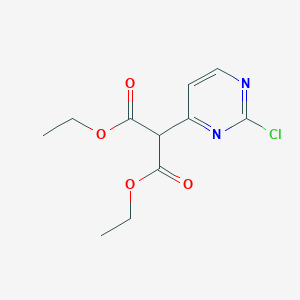
Diethyl 2-(2-chloropyrimidin-4-yl)malonate
説明
Diethyl 2-(2-chloropyrimidin-4-yl)malonate is a chemical compound with the CAS Number 879403-14-2 . It has the molecular formula C11H13ClN2O4 and a molecular weight of 272.69 g/mol .
Synthesis Analysis
The synthesis of Diethyl 2-(2-chloropyrimidin-4-yl)malonate involves a reaction with sodium ethanolate in ethanol for 2.5 hours under reflux conditions . Another step involves a reaction with water and lithium chloride in dimethyl sulfoxide at 100℃ for 5 hours . The product is then extracted with ethyl acetate, washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under vacuum . The residue is purified by silica gel chromatography to afford the title compound .科学的研究の応用
Synthesis and Chemical Properties
Tri- and Tetra-hydroxydipyrimidin-2-ylamines Synthesis : Broadbent, Mcardle, and Rose (1969) demonstrated the condensation of 2-guanidinopyrimidines with diethyl malonate to produce chloropyrimidines, an integral step in synthesizing tri- and tetra-hydroxydipyrimidin-2-ylamines (Broadbent, Mcardle, & Rose, 1969).
Anticancer Drug Intermediates : Xiong et al. (2018) explored the synthesis of Diethyl 2-(2-chloronicotinoyl)malonate, a water-soluble carboxylic acid, as an important intermediate in small molecule anticancer drugs (Xiong et al., 2018).
Antioxidant, Anticancer, Antibacterial, and Anti-inflammatory Properties : Rani et al. (2012) synthesized bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, showing significant antioxidant activity, which could have implications in various biological applications (Rani et al., 2012).
Synthesis of β-Trifluoromethyl-N-acetyltryptophan : Gong, Kato, and Kimoto (1999) detailed the synthesis of β-Trifluoromethyl-N-acetyltryptophan using Diethyl 2-[2,2,2-trifluoro-1-(indol-3-yl)ethyl]malonates, showcasing its utility in synthesizing complex organic compounds (Gong, Kato, & Kimoto, 1999).
Molecular Structure and Interactions
Supramolecular Architecture : Ilangovan, Venkatesan, and Ganesh Kumar (2013) studied diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates, revealing insights into the supramolecular architecture influenced by hydrogen bonding due to regioisomerism (Ilangovan, Venkatesan, & Ganesh Kumar, 2013).
Non-Covalent Interactions in DAM Derivatives : Shaik, Angira, and Thiruvenkatam (2019) conducted a study on diethyl aryl amino methylene malonate (DAM) derivatives, focusing on the role of non-covalent interactions in supramolecular assembly formation (Shaik, Angira, & Thiruvenkatam, 2019).
Applications in Drug Synthesis
Synthesis of Novel Tyrosine Kinase Inhibitors : Stolpovskaya et al. (2019) proposed a method for synthesizing substituted N-(1,3-thiazol-2-yl)-pyrimidin-2-amines and N-(pyrimidin-2-yl)thioureas, which have shown high inhibitory activity toward several protein kinases (Stolpovskaya et al., 2019).
Microwave-Mediated Synthesis of Pyrimido[1,2-a]pyrimidines : Eynde et al. (2001) reported a microwave-mediated, solvent-free synthesis method for pyrimido[1,2-a]pyrimidines, demonstrating the versatility of diethyl malonates in pharmaceutical synthesis (Eynde et al., 2001).
特性
IUPAC Name |
diethyl 2-(2-chloropyrimidin-4-yl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-3-17-9(15)8(10(16)18-4-2)7-5-6-13-11(12)14-7/h5-6,8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEOXAINQLLLAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC(=NC=C1)Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(2-chloropyrimidin-4-yl)malonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



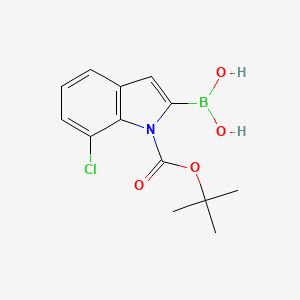
![4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1398766.png)

![Ethyl (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B1398768.png)
![2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1398770.png)

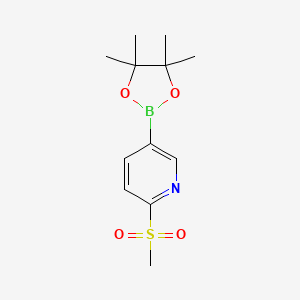
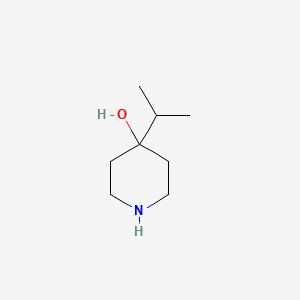
![4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1398777.png)
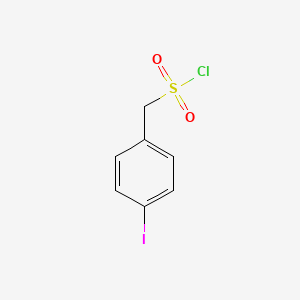
![Benzo[B]thiophene-2,6-dicarboxylic acid 2-ethyl ester](/img/structure/B1398782.png)
![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarbonitrile](/img/structure/B1398783.png)
